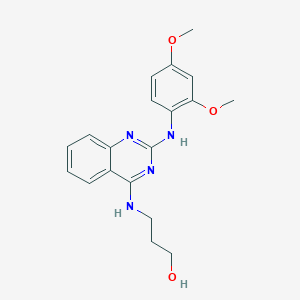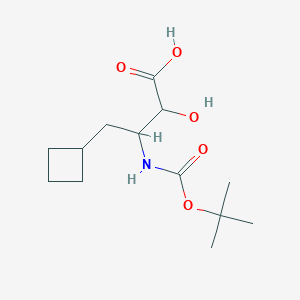
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, a cyclobutyl ring, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound in a cost-effective manner .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for Boc deprotection. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group. Deprotection of the Boc group would yield the free amine .
Aplicaciones Científicas De Investigación
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism by which 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor being targeted .
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butoxycarbonylamino-4-cyclohexylbutyric acid: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid lies in its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-9(10(15)11(16)17)7-8-5-4-6-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
Clave InChI |
QUBSLWZKTXHFBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


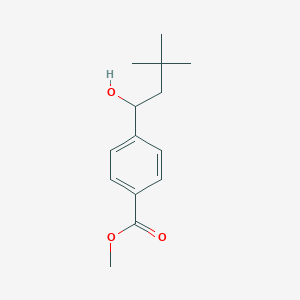
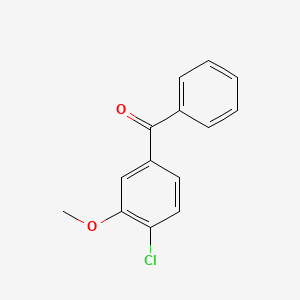

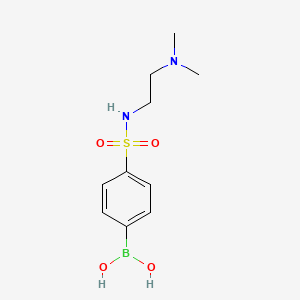
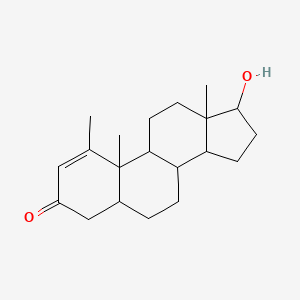

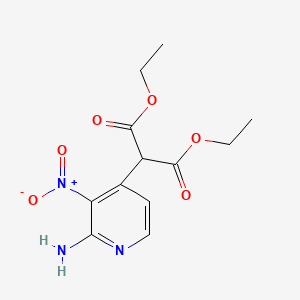
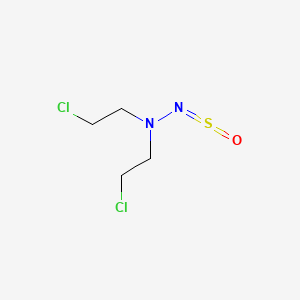
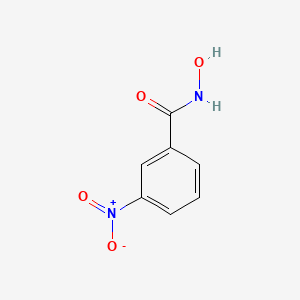
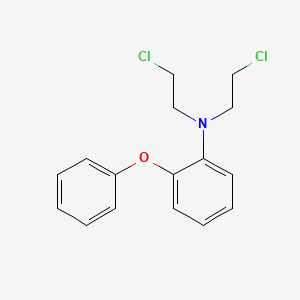
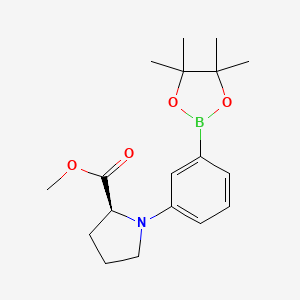
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
